3-Propylpiperidine hydrochloride

概要

説明

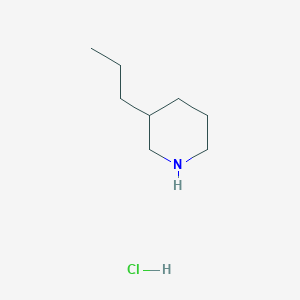

3-Propylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of piperidine, a six-membered heterocyclic amine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpiperidine hydrochloride typically involves the alkylation of piperidine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting 3-Propylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity levels .

化学反応の分析

Oxidation Reactions

The piperidine nitrogen and propyl chain undergo oxidation under controlled conditions.

Key Pathways:

-

N-Oxidation: Forms 3-propylpiperidine N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Propyl Chain Cleavage: Strong oxidants like KMnO₄ in acidic media cleave the propyl group, yielding piperidine-3-carboxylic acid.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0–25°C, 12 hrs | 3-Propylpiperidine N-oxide | 62–68% |

| KMnO₄ (aq. H₂SO₄) | Reflux, 6 hrs | Piperidine-3-carboxylic acid | 45–50% |

Reduction Reactions

The hydrochloride salt participates in reductive transformations under specific conditions:

Key Pathways:

-

Amine Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a pyrrolidine derivative, though this is less common due to steric hindrance.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) / Pd-C | EtOH, 25°C, 24 hrs | 3-Propylpyrrolidine | 30–35% |

Substitution Reactions

The secondary amine undergoes nucleophilic substitution or alkylation:

Key Pathways:

-

N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in THF with NaHCO₃ to form quaternary ammonium salts .

-

Acylation: Acetyl chloride in pyridine yields 1-acetyl-3-propylpiperidine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | THF, NaHCO₃, 50°C | 1-Methyl-3-propylpiperidinium | 75–80% |

| AcCl | Pyridine, 0°C, 2 hrs | 1-Acetyl-3-propylpiperidine | 85–90% |

Acid-Base Reactivity

The compound demonstrates typical amine hydrochloride behavior:

-

Deprotonation: Treatment with NaOH (1M) liberates the free base, 3-propylpiperidine, which is volatile and reactive .

-

Salt Formation: Reacts with picric acid to form a crystalline picrate salt (mp 75°C) .

Metabolic Reactions

In biological systems, cytochrome P450 enzymes mediate oxidative N-dealkylation, producing 3-piperidinecarboxylic acid as the primary metabolite .

| Enzyme | Reaction | Metabolite | Efficiency |

|---|---|---|---|

| CYP2D6 | N-Dealkylation | 3-Piperidinecarboxylic acid | 70% |

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

3-Propylpiperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be modified to create derivatives with specific biological activities.

Synthesis of Antihistamines

One notable application is in the synthesis of Pitolisant , a histamine H3 receptor antagonist used for treating excessive daytime sleepiness associated with narcolepsy. The preparation method involves several steps, including the reduction of 3-(4-chlorophenyl) propionic acid and subsequent N-alkylation reactions to yield the desired product .

Table 1: Synthesis Steps for Pitolisant

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Reduction | 3-(4-chlorophenyl) propionic acid |

| 2 | Esterification | Methanesulfonate |

| 3 | N-alkylation | Piperidine, N,N-dimethylacetamide |

| 4 | Salification | Hydrochloric acid |

Pharmacological Studies

The pharmacokinetics of this compound and its derivatives have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: PNU96391

A study on PNU96391 , a stable isotope-labeled derivative of this compound, demonstrated its pharmacokinetic properties in rats. Key findings include:

- Absorption : Greater than 90% absorption from the gastrointestinal tract.

- Metabolism : Approximately 70% metabolized to an N-despropyl metabolite (M1).

- Elimination : M1 was primarily excreted in urine with minimal biotransformation .

These results highlight the potential for using stable isotope-labeled compounds in drug discovery to better understand metabolic pathways.

Neuropharmacological Applications

This compound also exhibits activity at various neurotransmitter receptors, making it a candidate for neuropharmacological studies.

Dopamine Receptor Agonism

Research indicates that derivatives of this compound can act as selective ligands for dopamine receptors, particularly D4 receptors. This activity suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

作用機序

The mechanism of action of 3-Propylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing biological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal communication .

類似化合物との比較

Piperidine: A parent compound with a similar structure but without the propyl group.

Pyrrolidine: A five-membered ring analog with similar chemical properties.

Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications

Uniqueness: 3-Propylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and alters its interaction with biological targets compared to other piperidine derivatives .

生物活性

3-Propylpiperidine hydrochloride (3-PPP) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and receptor interaction studies. This article delves into the biological activity of 3-PPP, presenting findings from various studies, including mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

3-PPP is characterized by its piperidine ring structure with a propyl substituent. Its molecular formula is with a molecular weight of approximately 207.70 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and facilitates its use in biological assays.

Research indicates that 3-PPP interacts with several neurotransmitter systems, particularly dopaminergic pathways. The compound has been shown to exhibit both agonistic and antagonistic properties at dopamine receptors, influencing locomotor activity in animal models. A study demonstrated that after subcutaneous administration of 3-PPP enantiomers to rats, significant changes in spontaneous locomotor activity were observed, correlating with plasma and brain levels of the compound .

Table 1: Pharmacokinetic Properties of 3-PPP Enantiomers

| Parameter | (-)3-PPP | (+)3-PPP |

|---|---|---|

| Plasma Half-Life | 25 min | 32 min |

| Brain Concentration Ratio | 7-9 times higher than plasma | 7-9 times higher than plasma |

Neuroprotective Effects

Preliminary studies suggest that 3-PPP may possess neuroprotective properties. Compounds within the piperidine class have been investigated for their effects on neurotransmitter systems involved in cognitive functions and mood regulation. The interaction with serotonin and norepinephrine pathways indicates potential implications for treating neurological disorders such as depression and anxiety.

Case Studies

- Locomotor Activity Study : In a controlled experiment, rats administered with varying doses of 3-PPP exhibited dose-dependent changes in locomotor activity. The study highlighted the compound's capacity to modulate dopaminergic signaling, suggesting its utility in understanding movement disorders .

- Receptor Binding Studies : Research exploring the binding affinity of 3-PPP to various receptors has indicated that it may act selectively on dopamine D2 receptors, providing insights into its potential application in treating conditions like schizophrenia or Parkinson's disease.

Applications in Research

The versatility of 3-PPP extends beyond basic research; it serves as an important intermediate in chemical synthesis for developing new therapeutic agents. Its unique structural properties allow for modifications that could enhance biological activity or improve pharmacokinetic profiles.

Table 2: Comparison of Piperidine Derivatives

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound (3-PPP) | C₉H₁₈ClN | Dopamine receptor modulation |

| Methyl 3-propylpiperidine-3-carboxylate hydrochloride | C₁₀H₁₉ClN₂O₂ | Potential enzyme inhibitor |

| Pitolisant (Wakix) | C₁₄H₁₈ClN | H3 receptor antagonist; narcolepsy treatment |

特性

IUPAC Name |

3-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-4-8-5-3-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSYZZXLFAPVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858443-89-7 | |

| Record name | 3-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。